N-(4-BROMOPHENYL)-2-{[(OXOLAN-2-YL)METHYL]AMINO}ACETAMIDE
Overview
Description
N-(4-BROMOPHENYL)-2-{[(OXOLAN-2-YL)METHYL]AMINO}ACETAMIDE is a synthetic organic compound that features a bromophenyl group, an oxolane ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-{[(OXOLAN-2-YL)METHYL]AMINO}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to a phenyl ring.
Formation of Oxolane Ring: Cyclization to form the oxolane ring.
Amidation: Formation of the acetamide group through reaction with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxolane ring or the amine group.
Reduction: Reduction reactions could target the bromophenyl group or the acetamide moiety.
Substitution: The bromine atom on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups to the phenyl ring.
Scientific Research Applications
N-(4-BROMOPHENYL)-2-{[(OXOLAN-2-YL)METHYL]AMINO}ACETAMIDE could have several applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Exploration as a potential pharmaceutical agent or in drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing specific pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-2-{[(OXOLAN-2-YL)METHYL]AMINO}ACETAMIDE
- N-(4-FLUOROPHENYL)-2-{[(OXOLAN-2-YL)METHYL]AMINO}ACETAMIDE
- N-(4-METHOXYPHENYL)-2-{[(OXOLAN-2-YL)METHYL]AMINO}ACETAMIDE
Uniqueness
The presence of the bromine atom in N-(4-BROMOPHENYL)-2-{[(OXOLAN-2-YL)METHYL]AMINO}ACETAMIDE might confer unique reactivity and properties compared to its chloro, fluoro, and methoxy analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and its interactions in biological systems.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(oxolan-2-ylmethylamino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c14-10-3-5-11(6-4-10)16-13(17)9-15-8-12-2-1-7-18-12/h3-6,12,15H,1-2,7-9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGITYRGWNAXOBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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